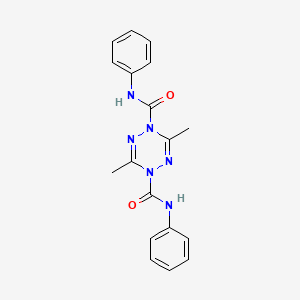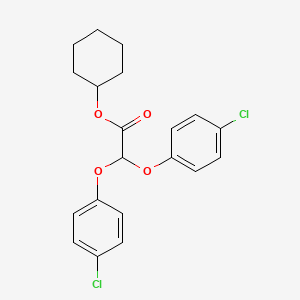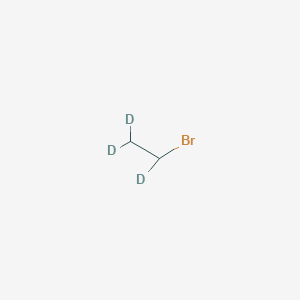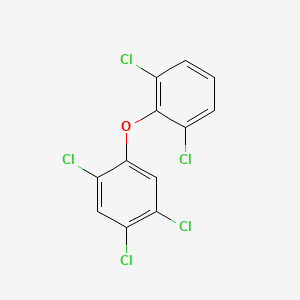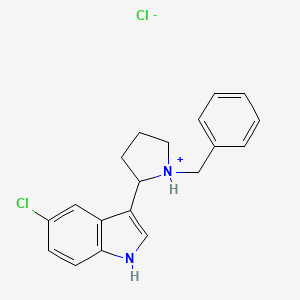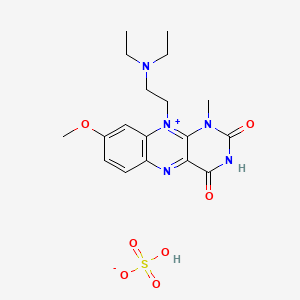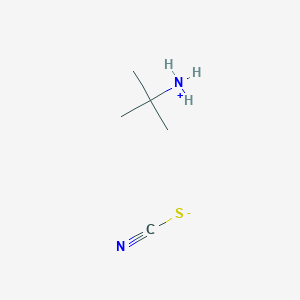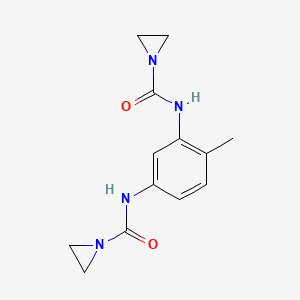
2,4-Bis(3,3-ethyleneureido)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(3,3-ethyleneureido)toluene is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.2917 g/mol . It is an achiral compound, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes two ethyleneureido groups attached to a toluene backbone.
Métodos De Preparación
The synthesis of 2,4-Bis(3,3-ethyleneureido)toluene typically involves the reaction of 2,4-diaminotoluene with ethyleneurea under specific conditions. The reaction is usually carried out in a solvent such as toluene or benzene, and the temperature is carefully controlled to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4-Bis(3,3-ethyleneureido)toluene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Bis(3,3-ethyleneureido)toluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and binding properties.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(3,3-ethyleneureido)toluene involves its interaction with specific molecular targets. The ethyleneureido groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in various chemical reactions, altering the pathways and outcomes of these processes .
Comparación Con Compuestos Similares
2,4-Bis(3,3-ethyleneureido)toluene can be compared with other similar compounds such as:
2,4-Bis(2-ethylhexylureido)toluene: Similar structure but with ethylhexyl groups instead of ethyleneureido groups.
2,4-Diaminotoluene: The precursor in the synthesis of this compound.
Toluene: The basic aromatic hydrocarbon structure without the ethyleneureido groups. The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
2131-75-1 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
N-[3-(aziridine-1-carbonylamino)-4-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-2-3-10(14-12(18)16-4-5-16)8-11(9)15-13(19)17-6-7-17/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Clave InChI |
AEZTZOJIMOAEDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



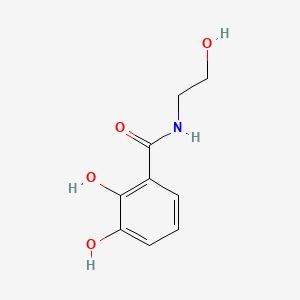
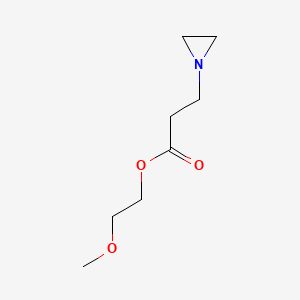

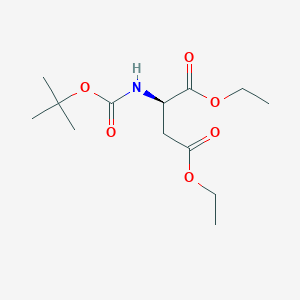
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
